molecular formula C4H8N4O2S B13221715 1-Ethyl-1H-1,2,3-triazole-5-sulfonamide

1-Ethyl-1H-1,2,3-triazole-5-sulfonamide

Cat. No.: B13221715
M. Wt: 176.20 g/mol
InChI Key: YCUYJHAPPXBOSQ-UHFFFAOYSA-N
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Description

1-Ethyl-1H-1,2,3-triazole-5-sulfonamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the 1-position and a sulfonamide group at the 5-position of the triazole ring. Triazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-1,2,3-triazole-5-sulfonamide can be synthesized through various methods. One common approach involves the reaction of 1-ethyl-1H-1,2,3-triazole with sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired sulfonamide derivative .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process may include steps such as purification through recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-1,2,3-triazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-1H-1,2,3-triazole-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-1H-1,2,3-triazole-5-sulfonamide involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it inhibits the synthesis and metabolism of para-aminobenzoic acid (PABA) in bacteria, thereby preventing bacterial growth. Molecular docking studies have shown that the compound can effectively bind to the active sites of enzymes, enhancing its inhibitory effects .

Comparison with Similar Compounds

  • 1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride
  • 1-Methyl-1H-1,2,3-triazole-5-sulfonamide
  • 1-Phenyl-1H-1,2,3-triazole-5-sulfonamide

Comparison: 1-Ethyl-1H-1,2,3-triazole-5-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For example, the presence of an ethyl group can influence its solubility and interaction with biological targets, making it more or less effective in certain contexts .

Properties

Molecular Formula

C4H8N4O2S

Molecular Weight

176.20 g/mol

IUPAC Name

3-ethyltriazole-4-sulfonamide

InChI

InChI=1S/C4H8N4O2S/c1-2-8-4(3-6-7-8)11(5,9)10/h3H,2H2,1H3,(H2,5,9,10)

InChI Key

YCUYJHAPPXBOSQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CN=N1)S(=O)(=O)N

Origin of Product

United States

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